molecular formula C20H31NO5 B12372821 Monomethyl auristatin E intermediate-8

Monomethyl auristatin E intermediate-8

Cat. No.: B12372821
M. Wt: 365.5 g/mol
InChI Key: AZTSBAWJROLRIQ-BFHRDPOASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of monomethyl auristatin E intermediate-8 involves multiple steps, including solid-phase peptide synthesis and reductive alkylation. The process begins with the preparation of a common intermediate through Fmoc solid-phase peptide synthesis. The resin is then split, and the secondary N-methylvaline amine is reductively alkylated using an appropriate aldehyde and sodium triacetoxyborohydride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as liquid chromatography and high-resolution mass spectrometry are employed to monitor the synthesis and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Monomethyl auristatin E intermediate-8 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

Monomethyl auristatin E intermediate-8 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used in the development of antibody-drug conjugates for targeted cancer therapy. These conjugates combine the specificity of monoclonal antibodies with the potent cytotoxicity of monomethyl auristatin E, allowing for selective delivery to cancer cells .

In addition to its use in cancer therapy, this compound is also employed in research focused on understanding the mechanisms of drug resistance and the development of new therapeutic strategies. Its ability to inhibit tubulin polymerization makes it a valuable tool for studying cell division and mitosis .

Mechanism of Action

Monomethyl auristatin E intermediate-8 exerts its effects by inhibiting cell division through the blockage of tubulin polymerization. This inhibition prevents the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. The compound is typically linked to a monoclonal antibody, which directs it to the cancer cells. Once inside the tumor cell, the linker is cleaved by cathepsin, activating the antimitotic mechanism .

Properties

Molecular Formula

C20H31NO5

Molecular Weight

365.5 g/mol

IUPAC Name

tert-butyl (3R)-3-hydroxy-5-methyl-4-(phenylmethoxycarbonylamino)heptanoate

InChI

InChI=1S/C20H31NO5/c1-6-14(2)18(16(22)12-17(23)26-20(3,4)5)21-19(24)25-13-15-10-8-7-9-11-15/h7-11,14,16,18,22H,6,12-13H2,1-5H3,(H,21,24)/t14?,16-,18?/m1/s1

InChI Key

AZTSBAWJROLRIQ-BFHRDPOASA-N

Isomeric SMILES

CCC(C)C([C@@H](CC(=O)OC(C)(C)C)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(C)C(C(CC(=O)OC(C)(C)C)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.